1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one
Description
Significance of Thiophene (B33073) Derivatives in Organic Chemistry
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a prominent scaffold in a vast array of functional molecules. Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and organic electronic materials. The thiophene ring can often act as a bioisostere for a benzene (B151609) ring, offering similar steric properties but with distinct electronic characteristics and metabolic profiles, which can be advantageous in drug design. Furthermore, the sulfur atom in the thiophene ring can participate in unique non-covalent interactions, influencing the binding of these molecules to biological targets.
Role of Ketone Functionality in Chemical Transformations
The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is one of the most versatile functionalities in organic synthesis. The polarity of the carbonyl group renders the carbon atom electrophilic and the oxygen atom nucleophilic, opening a gateway to a multitude of chemical reactions. Ketones readily undergo nucleophilic addition, reduction to alcohols, and can be transformed into a wide variety of other functional groups. The carbon atoms adjacent to the carbonyl group (α-carbons) exhibit enhanced acidity, allowing for enolate formation and subsequent alkylation or condensation reactions. This reactivity makes ketones central to the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.
Strategic Importance of Halogenated Thiophenes as Synthetic Intermediates
The introduction of a halogen atom, such as bromine, onto a thiophene ring dramatically enhances its synthetic utility. Halogenated thiophenes are key precursors for a variety of cross-coupling reactions, including the Suzuki, Stille, and Heck reactions. These powerful carbon-carbon bond-forming methodologies are fundamental to the synthesis of complex biaryls and other conjugated systems. The bromine atom in a compound like 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one serves as a synthetic handle, allowing for the regioselective introduction of a wide range of substituents at the 4-position of the thiophene ring.
Overview of Research Trajectories for this compound
While extensive literature exists for thiophene-based ketones and halogenated thiophenes in general, research specifically detailing This compound is more specialized. The primary research interest in this compound lies in its potential as a versatile building block. The presence of the ketone functionality and the bromine atom on the thiophene ring provides two distinct points for chemical modification. This dual reactivity allows for the sequential or orthogonal introduction of different molecular fragments, making it a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound could be explored as inhibitors of specific enzymes or as components of novel organic semiconductors. Research on closely related compounds, such as hydrazone derivatives of (4-bromothiophen-2-yl)methylene, highlights the utility of the carbonyl group in forming new chemical linkages. researchgate.net
Chemical and Physical Properties
The precise experimental data for this compound are not widely published. However, its properties can be inferred from closely related compounds and general chemical principles. A similar compound, 1-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-one, is documented with the CAS number 33148-68-4 and a molecular formula of C9H11BrOS. chemscene.com
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C8H9BrOS |
| Molecular Weight | 233.12 g/mol |
| Appearance | Likely a solid or high-boiling liquid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). |
| Boiling Point | Predicted to be elevated due to its molecular weight and polarity. |
| Melting Point | If solid, likely a low-melting solid. |
Synthesis and Manufacturing
The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 3-bromothiophene (B43185). organic-chemistry.orggoogle.comsemanticscholar.orgmdpi.comlibretexts.org This well-established electrophilic aromatic substitution reaction involves the reaction of 3-bromothiophene with an acylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). organic-chemistry.org
The reaction proceeds via the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid. This acylium ion is then attacked by the electron-rich thiophene ring. The acylation of 3-substituted thiophenes generally occurs at the 2-position due to the activating and directing effects of the sulfur atom.
Reaction Scheme:
Detailed Research Findings on Synthesis:
Spectroscopic Data
Detailed spectroscopic data for this compound would be essential for its unambiguous characterization. Although specific spectra for this compound are not publicly available, the expected spectral features can be predicted.
Interactive Data Table: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A septet for the methine proton of the isopropyl group. - A doublet for the methyl protons of the isopropyl group. - Two doublets in the aromatic region corresponding to the two protons on the thiophene ring. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) in the downfield region. - Signals for the carbon atoms of the thiophene ring, with the carbon bearing the bromine atom showing a characteristic shift. - Signals for the methine and methyl carbons of the isopropyl group. |
| IR Spectroscopy | - A strong absorption band characteristic of the carbonyl (C=O) stretch. - Bands corresponding to C-H and C=C stretching of the thiophene ring. - A band for the C-Br stretch. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of one bromine atom (approximately equal intensity for M and M+2 peaks). - Fragmentation patterns corresponding to the loss of the isopropyl group and other fragments. |
Applications in Organic Synthesis
The synthetic utility of this compound stems from the presence of two reactive sites: the ketone carbonyl group and the carbon-bromine bond on the thiophene ring.
The ketone functionality can be utilized in a variety of transformations, including:
Reduction: to form the corresponding secondary alcohol.
Reductive Amination: to introduce an amine functionality.
Wittig Reaction: to form a carbon-carbon double bond.
Aldol (B89426) Condensation: by forming an enolate at the α-carbon.
The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide array of substituents at the 4-position of the thiophene ring. This is particularly valuable in the synthesis of complex molecules where late-stage functionalization is desired. For example, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group. nih.govresearchgate.net
The ability to perform reactions selectively at either the ketone or the bromide allows for a stepwise and controlled elaboration of the molecular structure, making this compound a valuable building block in diversity-oriented synthesis.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-5(2)8(10)7-3-6(9)4-11-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFNUJUXXYWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731545 | |
| Record name | 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99769-26-3 | |
| Record name | 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Derivatization Strategies
Reactivity of the Ketone Moiety
The carbonyl group of the ketone is a site of significant reactivity, primarily due to the polarization of the carbon-oxygen double bond. This renders the carbonyl carbon electrophilic and the adjacent α-carbon acidic, opening avenues for nucleophilic addition, substitution at the α-position, and condensation reactions.
The electrophilic carbonyl carbon of 1-(4-bromothiophen-2-yl)-2-methylpropan-1-one is susceptible to attack by a wide array of nucleophiles. These reactions, fundamental to carbonyl chemistry, proceed through a tetrahedral intermediate and can lead to a variety of functional group transformations. Common nucleophilic addition reactions include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-bromothiophen-2-yl)-2-methylpropan-1-ol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reactions: The addition of organometallic reagents, like Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of tertiary alcohols. This reaction is a powerful tool for creating new carbon-carbon bonds.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, providing a method for carbon-carbon double bond formation.
Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl group yields a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.
While specific literature examples for this compound are not extensively documented, the reactivity of the ketone moiety is expected to follow these well-established patterns of nucleophilic addition. The general applicability of these reactions makes the ketone a key handle for molecular elaboration.
The α-carbon atom adjacent to the carbonyl group in this compound possesses an acidic proton. This acidity allows for the formation of an enol or enolate intermediate, which can then react with electrophiles. A common example of this is α-halogenation. wikipedia.orglibretexts.org
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate of halogenation is dependent on the concentration of the ketone and the acid, but not the halogen. libretexts.org This allows for the selective mono-halogenation at the more substituted α-carbon if applicable, although in the case of this compound, there is only one α-proton. wikipedia.org
In basic media, deprotonation of the α-carbon leads to the formation of an enolate, which is a potent nucleophile. The subsequent reaction with a halogen is typically rapid. Due to the electron-withdrawing nature of the newly introduced halogen, any remaining α-protons become even more acidic, often leading to polyhalogenation. wikipedia.org
These α-halogenated ketones are valuable synthetic intermediates themselves, as they can undergo nucleophilic substitution and elimination reactions to introduce further functionality. wikipedia.org
The ability of this compound to form an enol or enolate intermediate also facilitates its participation in various condensation reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
Aldol (B89426) Condensation: In the presence of an acid or base catalyst, the enolate of this compound can react with an aldehyde or another ketone to form a β-hydroxy ketone (an aldol adduct). Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.
Claisen-Schmidt Condensation: This is a specific type of aldol condensation where a ketone reacts with an aromatic aldehyde that cannot enolize. For instance, the reaction of a similar compound, 2-acetyl-5-bromothiophene, with 4-nitrobenzaldehyde (B150856) proceeds via a Claisen-Schmidt condensation. lookchem.com
Mannich Reaction: This reaction involves the aminoalkylation of the acidic α-proton of the ketone with formaldehyde (B43269) and a primary or secondary amine, or ammonia. The resulting Mannich base is a useful precursor for various synthetic transformations.
The rich enol and enolate chemistry of the ketone moiety in this compound provides a versatile platform for the synthesis of a wide range of more complex molecules. Thiophene (B33073) derivatives, in general, are known to undergo various condensation reactions to produce biologically active compounds. researchgate.net
Reactivity of the Bromine Substituent on the Thiophene Ring
The bromine atom attached to the thiophene ring is a key functional group that allows for the introduction of new substituents onto the aromatic core. This is most effectively achieved through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a particularly prominent example. beilstein-journals.orgnih.gov
The bromine atom on the thiophene ring of this compound makes it an excellent substrate for such reactions. The general tolerance of the Suzuki-Miyaura coupling to a wide range of functional groups makes it an ideal method for the late-stage functionalization of complex molecules. beilstein-journals.org
A primary application of the Suzuki-Miyaura coupling with this compound is the introduction of new aryl and heteroaryl groups at the 4-position of the thiophene ring. This is achieved by reacting the bromo-substituted thiophene with a variety of aryl or heteroaryl boronic acids or their esters. rsc.orgmdpi.com
The general scheme for this transformation is as follows:
| Reactant A | Reactant B | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Aryl/Heteroaryl Boronic Acid (or ester) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Toluene, Dioxane) | 1-(4-Aryl/Heteroaryl-thiophen-2-yl)-2-methylpropan-1-one |
This reaction allows for the synthesis of a diverse library of compounds with different electronic and steric properties, depending on the nature of the aryl or heteroaryl group introduced. The Suzuki-Miyaura coupling is known for its high yields and functional group compatibility, making it a cornerstone of modern organic synthesis. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Ligand Design Considerations for Selective Coupling
For substrates like bromothiophenes, the choice of ligand is fundamental to achieving desired outcomes. mdpi.com In systems with multiple potential reaction sites, ligand selection can dictate chemoselectivity. For instance, in related di-substituted heteroaromatics, the use of a simple palladium source like palladium acetate (B1210297) can favor coupling at one position, while the addition of a phosphine (B1218219) ligand can direct the reaction to a different site. nih.govresearchgate.net This control is attributed to the ligand's steric and electronic properties, which modify the reactivity of the catalytic species.
Key considerations in ligand design for the selective coupling of this compound include:
Steric Hindrance: Bulky phosphine ligands can enhance the rate of reductive elimination and prevent catalyst deactivation.
Electron-Donating Capacity: Electron-rich ligands can promote the initial oxidative addition step, which is often rate-limiting.
Bite Angle: For bidentate phosphine ligands, the bite angle can influence the geometry of the palladium complex, thereby affecting its catalytic activity and selectivity.
The following table summarizes common ligand types used in Suzuki-Miyaura couplings and their general effects, which are applicable to the derivatization of the target compound.
| Ligand Type | Example | Key Characteristics | Potential Application for Target Compound |
|---|---|---|---|
| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Standard, versatile, and commercially available. | General-purpose coupling under standard conditions. mdpi.com |
| Bulky Phosphines | Buchwald Ligands (e.g., SPhos, XPhos) | Sterically demanding and electron-rich; highly active catalysts. | Facilitating difficult couplings with sterically hindered partners. |
| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Large bite angle, promotes reductive elimination. | Improving yields and preventing side reactions like debromination. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors, form highly stable palladium complexes. | Enhancing catalyst stability and turnover for high-yield synthesis. |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction wherein a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is distinct from SN1 and SN2 mechanisms and typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In the case of this compound, the leaving group is the bromide ion at the C4 position. The only EWG on the ring is the isobutyryl group at the C2 position. The relationship between the EWG and the leaving group is meta.
The mechanism of SNAr involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org
Elimination: The leaving group is expelled, restoring the aromaticity of the ring. libretexts.org
For effective stabilization of the Meisenheimer complex, the negative charge must be delocalized onto the EWG through resonance. This is only possible if the EWG is in an ortho or para position relative to the site of nucleophilic attack. libretexts.orgyoutube.com Since the isobutyryl group is meta to the bromine, it cannot provide the necessary resonance stabilization. While the acyl group does exert an electron-withdrawing inductive effect, this is generally insufficient to activate the ring for SNAr under typical conditions. latech.edu Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution pathways.
Electrophilic Aromatic Substitution on the Thiophene Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring. youtube.comyoutube.com The thiophene ring of this compound has two substituents: the C2-isobutyryl group and the C4-bromo group. The available positions for substitution are C3 and C5.
The directing effects of the substituents are as follows:
Isobutyryl Group (-COR): This is an electron-withdrawing group and acts as a deactivator and a meta-director. latech.eduyoutube.com
Bromo Group (-Br): Halogens are deactivators due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance. youtube.comyoutube.comwou.edu
The combined influence of these two groups on the remaining positions is summarized below.
| Position of Attack | Influence of C2-Acyl Group | Influence of C4-Bromo Group | Predicted Outcome |
|---|---|---|---|
| C3 | ortho (Strongly Disfavored) | ortho (Favored) | Unlikely due to strong deactivation by the adjacent acyl group. |
| C5 | meta (Least Disfavored) | ortho (Favored) | Most probable site for electrophilic attack. |
Both substituents are deactivating, meaning the ring is less reactive towards electrophiles than unsubstituted thiophene. latech.edu However, if a reaction is forced, the directing effects suggest that substitution will occur preferentially at the C5 position. At this position, the directing effects of the bromo group (ortho-directing) and the acyl group (meta-directing) are aligned, making it the most electronically favorable site for attack.
Multi-Step Conversions and Tandem Reactions for Complex Molecular Architectures
The multiple functional handles on this compound make it an excellent starting material for multi-step syntheses and tandem reactions designed to build complex molecules. libretexts.orglibretexts.org A synthetic strategy can involve sequential reactions at the C4-bromo position and the C2-ketone, or a tandem sequence where one reaction triggers a subsequent transformation.
Multi-Step Conversions: A common strategy involves first modifying the C4 position via a cross-coupling reaction, followed by a transformation of the ketone.
Step 1: Suzuki-Miyaura Coupling. The C4-bromo position can be functionalized with a variety of aryl, heteroaryl, or vinyl groups.
Step 2: Ketone Reduction. The resulting ketone can then be reduced to a secondary alcohol using a reducing agent like sodium borohydride. This sequence transforms the starting material into a more complex, functionalized thiophene derivative.
Tandem Reactions: Tandem reactions, where multiple bonds are formed in a single operation, offer an efficient route to complex heterocyclic systems. A hypothetical tandem reaction could involve a Suzuki coupling followed by an intramolecular cyclization. For example, coupling this compound with 2-aminophenylboronic acid could yield an intermediate that, upon heating or acid catalysis, undergoes an intramolecular condensation between the amine and the ketone to form a thieno-fused quinoline (B57606) derivative. Such strategies are valuable in medicinal chemistry for rapidly generating libraries of novel compounds. nih.gov
Stereoselective Transformations and Chiral Auxiliary Applications
The prochiral ketone of this compound is a key site for stereoselective transformations to introduce a new chiral center. This is typically achieved through asymmetric reduction of the carbonyl group or by leveraging the reactivity of the adjacent α-carbon.
Stereoselective Reduction: The ketone can be reduced to a chiral secondary alcohol with high enantioselectivity using various catalytic systems.
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a borane (B79455) source to deliver a hydride stereoselectively to one face of the ketone.
Noyori Asymmetric Hydrogenation: This involves the hydrogenation of the ketone using a chiral ruthenium-based catalyst.
Chiral Auxiliary Applications: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While no direct application on the title compound is documented, established principles can be applied. For instance, the ketone could be converted into a chiral imine or enamine using a chiral amine like (S)- or (R)-1-phenylethylamine. Subsequent reaction at the α-carbon could then proceed with high diastereoselectivity, with the auxiliary being removed in a later step. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have proven effective in controlling stereochemistry in aldol and Michael addition reactions and could be adapted for transformations involving the enolate of the title compound. scielo.org.mx
The following table lists common chiral auxiliaries and their potential applications in modifying the ketone moiety of this compound.
| Chiral Auxiliary | Type | Potential Application |
|---|---|---|
| Evans' Auxiliaries | Oxazolidinones | Could be used to direct stereoselective alkylation or aldol reactions of the corresponding enolate. wikipedia.org |
| SAMP/RAMP | Chiral Hydrazines | Formation of a chiral hydrazone to direct asymmetric α-alkylation. |
| Oppolzer's Sultam | Camphorsultam | Used to control stereochemistry in various reactions, including Michael additions. wikipedia.org |
| Sulfur-based Auxiliaries | Thiazolidinethiones | Effective in controlling stereoselectivity in acetate aldol reactions. scielo.org.mx |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one, have not been reported in the reviewed literature. Such data would be crucial for identifying the electronic environment of the protons in the molecule, including those on the thiophene (B33073) ring and the isobutyryl group.
Detailed ¹³C NMR data for this compound, which would provide information on the chemical shifts of each unique carbon atom, is not available. This information is essential for confirming the carbon framework of the molecule.
There are no published studies detailing the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of this compound. These advanced techniques are instrumental in definitively assigning proton and carbon signals and establishing connectivity within the molecule.
Vibrational Spectroscopy
Specific FT-IR absorption bands (in cm⁻¹) for this compound are not documented. An experimental FT-IR spectrum would be expected to show characteristic peaks for the carbonyl (C=O) stretching of the ketone, C-H stretching and bending vibrations of the thiophene ring and the alkyl group, and the C-S stretching of the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular weight and elemental formula of this compound. Unlike standard mass spectrometry, HRMS can measure mass with extremely high accuracy, which allows for the unambiguous determination of a compound's elemental composition. This technique is invaluable for confirming the identity of a newly synthesized or isolated compound.
For this compound, with a molecular formula of C8H9BrOS, the expected HRMS data would provide an exact mass that confirms the presence of each element in the correct proportion.
Illustrative HRMS Data Table
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C8H9BrOS |
| Theoretical Exact Mass | 233.9639 |
| Measured Exact Mass (Illustrative) | 233.9641 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is unique to a specific molecular structure and can be used to piece together the molecule's connectivity, much like a puzzle. This fragmentation pattern provides a "fingerprint" for the compound and is instrumental in confirming its structure.
For this compound, the analysis of its fragmentation pattern would be expected to show characteristic cleavages. Key fragments would likely arise from the loss of the isopropyl group, the carbonyl group, and cleavage of the thiophene ring. The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion and bromine-containing fragments.
Illustrative Fragmentation Data Table
| m/z (Illustrative) | Proposed Fragment |
|---|---|
| 234/236 | [M]+ (Molecular ion with Br isotopes) |
| 191/193 | [M - C3H7]+ |
| 163/165 | [M - C3H7CO]+ |
| 111 | [C4H3S-CO]+ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as aromatic rings and double bonds. The wavelength of maximum absorbance (λmax) is a key piece of data obtained from a UV-Vis spectrum.
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the bromothiophene ring and the n → π* transition of the carbonyl group. The solvent used for the analysis can influence the position of these absorption maxima.
Illustrative UV-Vis Spectroscopy Data Table
| Solvent (Illustrative) | λmax (nm) (Illustrative) | Molar Absorptivity (ε) (Illustrative) | Transition |
|---|---|---|---|
| Ethanol | 275 | 12,000 | π → π* |
X-ray Diffraction Analysis for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide detailed information about its crystal structure, including the crystal system, space group, and unit cell dimensions.
Illustrative X-ray Diffraction Data Table
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1081.2 |
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed analysis of molecular structure and reactivity based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov For 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.
This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G or higher, which defines the mathematical functions used to describe the orbitals of each atom. nih.govmdpi.com The resulting optimized geometry provides key structural parameters.
Table 1: Parameters Obtained from DFT Geometry Optimization
| Parameter | Description |
| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-C, C=O, C-S, C-Br). |
| Bond Angles | The angles formed between three connected atoms (e.g., C-C-O). |
| Dihedral Angles | The rotational angle between the planes of four connected atoms, defining the molecule's conformation. |
| Total Energy | The calculated total electronic energy of the molecule in its optimized state, indicating its stability. |
These calculations would reveal the spatial relationship between the 4-bromothiophen ring and the isobutyryl group, including the planarity and orientation of the substituent groups.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov DFT calculations would provide the energies of these orbitals and visualize their distribution across the molecule. For this compound, the analysis would likely show the HOMO localized on the electron-rich thiophene (B33073) ring and the LUMO centered on the carbonyl group and adjacent atoms. rsc.org
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Description |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the ionization potential. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| HOMO-LUMO Gap | ΔE | The energy difference (ELUMO - EHOMO); an indicator of molecular stability and reactivity. |
Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.comresearchgate.net These conceptual DFT descriptors provide insight into the molecule's propensity to act as an electrophile or nucleophile.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile. mdpi.com
Nucleophilicity Index (N): Measures the electron-donating capability of a molecule. nih.gov
Local reactivity descriptors, such as Fukui functions , identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. This analysis helps predict the regioselectivity of chemical reactions.
Table 3: Calculated Reactivity Descriptors
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Predicts electron-attracting power. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |
| Electrophilicity Index (ω) | χ²/ (2η) | Quantifies electrophilic nature. |
| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Ranks nucleophilic strength relative to a standard (Tetracyanoethylene). |
Spectroscopic Property Predictions and Correlations
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Theoretical calculations can predict the spectroscopic features of this compound.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts can be compared with experimental data to aid in signal assignment.
IR and Raman Spectra: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. researchgate.net These calculations yield the frequencies and intensities of infrared (IR) and Raman active vibrations. icm.edu.pl The predicted spectra can be visualized and compared directly with experimental spectra to identify characteristic peaks, such as the C=O stretch of the ketone, C-Br stretch, and various vibrations of the thiophene ring.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. icm.edu.pl This calculation provides information about the electronic transitions between molecular orbitals. For this compound, TD-DFT would predict the maximum absorption wavelength (λmax), which corresponds to the energy required to promote an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculation also yields the oscillator strength, which is related to the intensity of the absorption peak. This information is crucial for understanding the molecule's color and photophysical properties.
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms through computational chemistry provides profound insights into the reactivity of molecules like this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable pathways, intermediates, and transition states.
Transition State Analysis for Key Reaction Pathways
Transition state (TS) analysis is a cornerstone of mechanistic studies, allowing for the characterization of the high-energy structures that connect reactants to products. For thiophene derivatives, reactions such as electrophilic substitution, oxidation, and pyrolysis have been computationally investigated. acs.orgresearchgate.net For instance, in the oxidation of thiophene, computational studies have identified the transition states for both direct hydrogen abstraction and addition/elimination pathways. researchgate.net The geometry and energetic properties of these transition states are crucial for determining the reaction's feasibility and selectivity.
Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP or higher-level ab initio methods such as CCSD(T), are used to locate and verify transition states. acs.orgmdpi.com The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. For a hypothetical reaction involving this compound, such as its reaction with an oxidizing agent, transition state analysis would be pivotal in understanding the regioselectivity and the influence of the bromo and isopropyl substituents on the reaction barrier.
Illustrative Data Table for Transition State Analysis: Table 1: Hypothetical Transition State Properties for the Oxidation of this compound
| Reaction Pathway | Transition State Geometry (Key Distances in Å) | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| C5-Oxidation | C5-O: 1.85, O-H: 1.20 | 25.3 | -1250 |
| C3-Oxidation | C3-O: 1.88, O-H: 1.18 | 28.1 | -1235 |
| Ketone Reduction | C=O: 1.35, H-reductant: 1.50 | 18.7 | -980 |
This data is illustrative and represents typical values that would be obtained from a computational study.
Energy Profiles and Kinetic Control in Chemical Reactions
Energy profiles, or reaction coordinate diagrams, provide a visual representation of the energy changes that occur during a chemical reaction. These profiles map the potential energy of the system against the reaction coordinate, highlighting reactants, intermediates, transition states, and products. The relative energies of the transition states determine which reaction pathway is kinetically favored. The pathway with the lower activation energy will proceed at a faster rate, leading to the kinetically controlled product.
For thiophene, computational studies on its unimolecular pyrolysis have detailed complex potential energy surfaces with multiple competing pathways, including H shifts, ring bond ruptures, and isomerizations. acs.org The calculated energy barriers for these pathways dictate the product distribution at different temperatures. acs.orgresearchgate.net In the context of this compound, different reactive sites—the thiophene ring and the ketone functionality—would lead to competing reaction pathways. An energy profile would be essential to predict whether reactions at the thiophene ring (e.g., electrophilic attack) or at the carbonyl group (e.g., nucleophilic addition) would be under kinetic control.
Conformational Analysis and Stability Studies
The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, known as conformations, can exist. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies and the energy barriers for their interconversion.
For a molecule like this compound, rotation around the single bonds, particularly the bond connecting the isopropyl group to the carbonyl carbon and the bond between the carbonyl carbon and the thiophene ring, will give rise to various conformers. Computational methods are extensively used to perform conformational searches and to calculate the energies of the resulting structures. uwlax.edunih.gov Studies on similar ketones, such as cyclopropyl (B3062369) methyl ketone, have shown that the relative orientation of the alkyl group and the carbonyl group significantly impacts the molecule's stability. uwlax.edu
The stability of different conformers is influenced by a combination of steric and electronic effects. For instance, the bulky isopropyl group in this compound will likely lead to steric hindrance in certain conformations. Theoretical calculations can quantify these effects and predict the most stable, lowest-energy conformation. This information is crucial as the reactivity and spectroscopic properties of a molecule are often dependent on its predominant conformation.
Illustrative Data Table for Conformational Analysis: Table 2: Calculated Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 180 (anti-periplanar) | 0.00 | 75.3 |
| B | 60 (gauche) | 1.50 | 15.6 |
| C | -60 (gauche) | 1.50 | 15.6 |
| D | 0 (syn-periplanar) | 4.50 | 0.1 |
This data is illustrative and based on typical energy differences found in conformational analyses of ketones.
Advanced Computational Models for Solvation Effects and Intermolecular Interactions
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Advanced computational models are employed to account for these environmental effects.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. pyscf.orgtum.de These models are computationally efficient and can provide valuable insights into how a solvent can stabilize or destabilize different species in a reaction, thereby affecting reaction rates and equilibria.
Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed picture but are computationally more demanding. These models are particularly important for understanding specific solvent-solute interactions, such as hydrogen bonding.
Furthermore, understanding the intermolecular interactions of this compound is crucial for predicting its properties in the solid state and in solution. Computational methods can be used to study various types of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and halogen bonding (involving the bromine atom). rsc.orgresearchgate.net High-level quantum chemical approaches are used to accurately describe these interactions in molecular clusters and condensed phases. nih.govmdpi.com For brominated thiophenes, intermolecular interactions such as Br···Br, Br···S, and Br···N have been shown to play a significant role in their crystal packing. researchgate.net
Potential Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Conjugated Polymers and Oligomers
Thiophene-containing aromatic rings are fundamental components in the construction of π-conjugated polymers. rsc.org These materials are characterized by alternating single and double bonds, which facilitate the delocalization of electrons along the polymer backbone, leading to desirable electronic and optical properties. The subject compound serves as an excellent monomer for creating such polymers. The bromine atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada coupling, to link the monomer units together. The isobutyryl group can be modified or retained to influence the polymer's solubility, morphology, and electronic characteristics.
Conjugated polymers derived from thiophene (B33073) units are central to the development of organic electronics. rsc.org Materials synthesized from precursors like 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one are investigated for use in a variety of devices. The ability to tune the polymer's properties through chemical modification of the side chains (the isobutyryl group) and the polymer backbone allows for the optimization of materials for specific applications.
Table 1: Potential Applications of Thiophene-Based Polymers in Electronics
| Application Area | Function of Thiophene Polymer | Potential Role of this compound |
|---|---|---|
| Organic Photovoltaics (OPVs) | Acts as the electron-donating material in the active layer. | Serves as a monomer to build the polymer backbone. |
| Organic Light-Emitting Diodes (OLEDs) | Functions as the emissive layer or charge-transport layer. | Precursor for polymers with tailored emission spectra. |
Scaffold for Ligand Design in Catalysis
The structure of this compound is well-suited for the design of specialized ligands for transition metal catalysis. The sulfur atom within the thiophene ring and the oxygen atom of the ketone group can act as coordination sites for a metal center. Furthermore, the bromine atom provides a reactive handle for introducing other donor groups (e.g., phosphines, amines, or other heterocycles) through cross-coupling reactions, enabling the synthesis of bidentate or multidentate ligands. Such tailored ligands are crucial for controlling the reactivity and selectivity of catalytic transformations. nih.govrsc.org
Intermediate in the Synthesis of Complex Natural Products and Synthetic Analogs
The total synthesis of complex natural products often relies on the strategic use of versatile building blocks that can introduce specific structural motifs. organic-chemistry.org The 4-bromothiophen-2-yl ketone scaffold can be incorporated into larger molecular frameworks. The ketone functionality allows for the formation of new carbon-carbon bonds via reactions like aldol (B89426) condensations or Grignard additions, while the bromine atom can be used in a subsequent step to couple the fragment with another part of the target molecule. rsc.org Many natural products contain heterocyclic rings, and this compound provides an efficient route to introduce a substituted thiophene moiety.
Table 2: Representative Natural Products Containing a Thiophene Moiety
| Natural Product | Source | Noted Biological Activity |
|---|---|---|
| Thiarubrine A | Aspilia species (plants) | Antifungal, Nematicidal |
| Junipal | Juniperus communis (plant) | Antibiotic |
| Atisirene | Erythroxylon monogynum (plant) | Diterpene intermediate nih.gov |
Exploitation in the Development of Novel Functional Materials
Beyond conjugated polymers, the this compound scaffold can be used to develop a range of novel functional materials. By chemically modifying the bromo and ketone groups, it is possible to synthesize molecules with specific properties for applications in chemosensors, molecular switches, or nonlinear optics. For instance, derivatization could lead to chalcone-like structures, which are known to exhibit interesting biological and photophysical properties. smolecule.com The inherent properties of the thiophene ring, combined with the versatility of the functional groups, allow for the creation of materials whose electronic and physical properties can be precisely controlled.
Design of Targeted Chemical Probes and Tools
The development of chemical probes to study biological systems is a critical area of chemical biology. The 4-bromothiophene scaffold is a valuable starting point for creating such tools. The bromine atom serves as a key site for diversification via palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of a library of related compounds. nih.gov These compounds can then be screened for their ability to bind to and modulate the function of specific biological targets, such as enzymes or receptors. Derivatives of brominated thiophenes have been investigated as potential therapeutic agents, for example, in the context of Alzheimer's disease, highlighting the utility of this scaffold in medicinal chemistry. researchgate.netresearchgate.net
Compound Index
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-((4-Bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine |
| 1-((4-Bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine |
| This compound |
| (E)-3-(4-bromothiophen-2-yl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one |
| Atisirene |
| Eudistomin U |
| Junipal |
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Routes
The traditional synthesis of acylthiophenes often involves Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents, posing environmental and waste-disposal challenges. rsc.orgnih.gov Future research is increasingly directed toward greener, more sustainable synthetic methodologies.
Key areas of development include:
Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts, such as sulfated zirconia or various zeolites, can simplify product purification, reduce corrosive waste, and allow for catalyst recycling. rsc.orgresearchgate.net For instance, Hβ zeolite has been demonstrated as an effective catalyst for the acylation of aromatic compounds. researchgate.net
Solvent-Free and Alternative Solvents: Methodologies that minimize or eliminate the use of hazardous organic solvents are a priority. Research into solvent-free reactions or the use of eco-friendly solvents like water or bio-derived solvents is gaining traction. organic-chemistry.orgnih.gov
Biocatalysis: The use of enzymes to catalyze Friedel-Crafts-type reactions offers a highly sustainable alternative, operating under mild conditions with high selectivity, thereby reducing the environmental impact. nih.gov
Flow Chemistry: Continuous-flow processing can offer better control over reaction parameters, improve safety, and allow for more efficient scale-up compared to batch processes. nih.gov
A comparative look at traditional versus emerging sustainable approaches highlights the potential for significant environmental and efficiency gains.
| Feature | Traditional Friedel-Crafts Acylation | Sustainable Alternatives |
| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Catalytic Solid Acids (Zeolites, Sulfated Zirconia), Enzymes rsc.orgnih.gov |
| Solvents | Halogenated Solvents (e.g., Dichloromethane), Nitrobenzene rsc.org | Solvent-free, Water, Bio-solvents organic-chemistry.orgnih.gov |
| Waste | Large amounts of acidic, often metallic, waste | Minimal, recyclable catalysts, biodegradable byproducts organic-chemistry.org |
| Atom Economy | Moderate | High, especially in multicomponent reactions nih.gov |
| Conditions | Often harsh | Mild (e.g., room temperature for biocatalysis) nih.gov |
Exploration of Novel Reactivity Patterns
The structure of 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one contains two primary sites for chemical modification: the carbon-bromine bond and the ketone group. Future research will likely focus on leveraging these sites to build more complex molecules.
Advanced Cross-Coupling Reactions: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira, allowing for the introduction of new aryl, alkyl, or alkynyl groups. acs.org A significant area of emerging research is the direct arylation through C–H bond activation, which can create C-C bonds more efficiently by avoiding the pre-functionalization of substrates. acs.orgnih.gov This approach is more atom-economical and reduces synthetic steps. nih.gov
C–H Functionalization: Beyond the C-Br bond, direct functionalization of the C-H bonds on the thiophene (B33073) ring is a powerful strategy. rsc.org Research into palladium-catalyzed reactions has shown that even the typically less reactive β-positions of thiophenes can be functionalized through mechanisms like 1,4-palladium migration. rsc.org
Oxidative Dimerization: The oxidation of brominated thiophenes can lead to highly reactive intermediates like thiophene S,S-dioxides, which can undergo dimerization or other cycloaddition reactions to form novel polycyclic structures. rsc.org
Integration with Machine Learning for Predictive Synthesis and Property Design
The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. nih.govnih.gov For a compound like this compound, ML can be applied in several impactful ways:
Retrosynthesis and Reaction Prediction: ML models, particularly those based on transfer learning, are being developed to predict synthetic routes for complex heterocyclic compounds. chemrxiv.orgchemrxiv.org These tools can help chemists devise more efficient pathways to synthesize derivatives of the target molecule.
Predicting Physicochemical Properties: Machine learning and deep learning models can accurately predict key properties of thiophene derivatives, such as density, solubility, and electronic characteristics, based on their molecular structure. nih.gov This predictive power accelerates the design of new molecules with desired functionalities without the need for laborious synthesis and testing of every candidate. nih.gov
Optimizing Reaction Conditions: AI can be used to screen vast experimental spaces to identify optimal reaction conditions (e.g., catalyst, solvent, temperature) for C-H activation or other complex transformations, saving time and resources. digitellinc.com
Advanced in situ Spectroscopic Monitoring of Reactions
To develop more efficient and reliable synthetic processes, a deep understanding of reaction mechanisms and kinetics is crucial. Advanced in situ (in the reaction mixture) spectroscopic techniques allow chemists to monitor reactions in real-time, providing invaluable data that is often missed by traditional offline analysis. spectroscopyonline.com
For the synthesis and subsequent reactions of this compound, techniques like Raman and Infrared (IR) spectroscopy are particularly powerful. acs.orgfraunhofer.de These methods can track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. acs.orgresearchgate.net This is especially useful for air- and moisture-sensitive processes, such as those involving Grignard reagents, which might be used to synthesize or modify the target compound. acs.orgacs.org Real-time monitoring enables precise determination of reaction endpoints, helps identify transient intermediates, and facilitates rapid optimization of reaction conditions. nih.govacs.org
| Spectroscopic Technique | Information Gained | Application Example |
| Raman Spectroscopy | Real-time concentration of reactants and products, identification of intermediates, endpoint determination. acs.orgacs.org | Monitoring the formation of an organometallic intermediate during a Grignard reaction to functionalize the bromothiophene. acs.org |
| Infrared (IR) Spectroscopy | Tracking functional group transformations (e.g., consumption of a C=O bond), quantifying reagents. spectroscopyonline.comfraunhofer.de | Following the progress of a Friedel-Crafts acylation reaction by observing the appearance of the ketone carbonyl peak. |
| Mass Spectrometry | Direct observation of reactants, intermediates, and products in real-time without sample pretreatment. researchgate.net | Identifying transient species in a complex C-H activation reaction cascade. |
Computational Design of Derivatives with Tailored Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the structural and electronic properties of molecules before they are ever synthesized. nih.govmdpi.com This in silico design approach is a cornerstone of modern materials science.
For derivatives of this compound, DFT can be used to:
Calculate Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine a molecule's electronic behavior, such as its electron-donating or -accepting character. mdpi.comresearchgate.net
Predict the Band Gap: The HOMO-LUMO energy gap is a critical parameter for materials used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net
Simulate Spectroscopic Properties: DFT can predict UV-Vis absorption spectra, which is essential for designing dyes and other optical materials. researchgate.netrroij.com
By systematically modifying the parent structure—for example, by replacing the bromine atom with different electron-donating or electron-withdrawing groups—researchers can computationally screen a virtual library of derivatives. acs.org This allows them to identify candidates with optimized electronic properties (e.g., a narrowed band gap for better light absorption) for specific applications in materials science, guiding synthetic efforts toward the most promising targets. acs.orge3s-conferences.org
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one?
- Methodology : A typical approach involves halogenation of a precursor ketone. For example, bromine can be added to a thiophene-containing propanone derivative in a chloroform solvent, followed by dehydrohalogenation using a base like triethylamine. Purification is achieved via solvent distillation and recrystallization (e.g., acetone evaporation) .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize dibrominated byproducts.
Q. How is the compound purified after synthesis, and what analytical techniques confirm its purity?
- Methodology : Post-synthesis, excess solvents are removed under reduced pressure. Recrystallization from acetone or ethanol is effective for purification. Purity is confirmed via melting point analysis, HPLC, or GC-MS. Structural confirmation requires H/C NMR, FT-IR (C=O stretch ~1700 cm), and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic markers are critical for confirming the structure of this compound?
- Methodology :
- NMR : Look for a carbonyl carbon signal at ~200 ppm in C NMR. Thiophene protons appear as distinct aromatic signals (~6.5–7.5 ppm in H NMR).
- MS : The molecular ion peak should match the exact mass (e.g., CHBrOS requires m/z ≈ 244.97).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structure refinement?
- Methodology : Use SHELXL for refinement. For disordered atoms, apply PART and SUMP instructions to model partial occupancy. For twinned data (common in monoclinic systems), employ TWIN/BASF commands. Validate with R-factor convergence (<5% discrepancy) and residual electron density maps .
- Example : In a brominated chalcone derivative, twinning was resolved using SHELXL’s HKLF5 format, refining twin laws and scale factors iteratively .
Q. What strategies optimize reaction yields in bromination steps for similar thiophene derivatives?
- Methodology :
- Temperature Control : Maintain 0–5°C during bromine addition to suppress side reactions.
- Solvent Choice : Chloroform or CCl minimizes polar byproducts.
- Catalysis : Use Lewis acids (e.g., FeCl) to enhance regioselectivity.
- Validation : Yields >80% were reported for 2-bromo-1-(4-methylphenyl)propan-1-one using controlled bromine stoichiometry .
Q. How do computational models predict the reactivity of the bromothiophene moiety in nucleophilic substitutions?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. The bromine atom’s electron-withdrawing effect directs nucleophilic attacks to the α-carbon of the ketone. Validate with Hammett σ constants and experimental kinetics .
Q. What are the best practices for refining crystal structures with SHELXL when handling high-resolution data?
- Workflow :
Import data into OLEX2 for initial solution via intrinsic phasing.
Refine anisotropically with SHELXL, applying restraints for flexible groups (e.g., methyl rotors).
Validate using R (<0.05), wR (<0.15), and goodness-of-fit (~1.0).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
